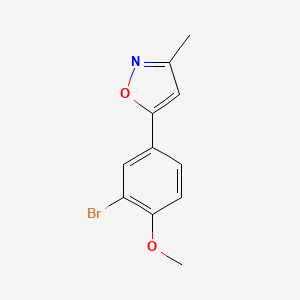
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom and a methoxy group on the phenyl ring, along with a methyl group on the isoxazole ring, makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and acetone.
Formation of Chalcone: The first step involves the Claisen-Schmidt condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxides or dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds with diverse functional groups.
科学研究应用
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring, along with the isoxazole ring, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxyphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring.
Isoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring.
Uniqueness
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is unique due to the specific combination of the bromine atom, methoxy group, and methyl group on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
5-(3-bromo-4-methoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |
InChI 键 |
XBFZACPLUGAJSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


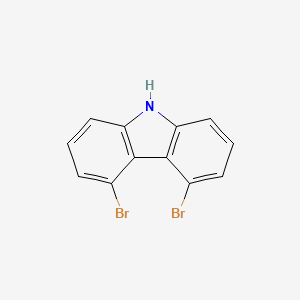
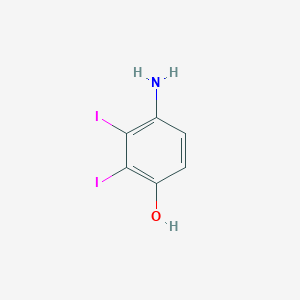
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
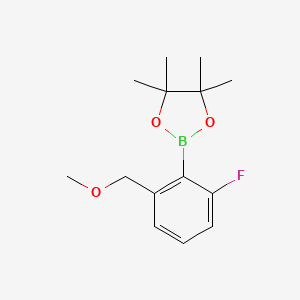
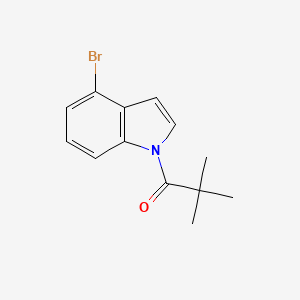
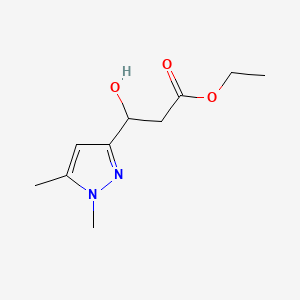
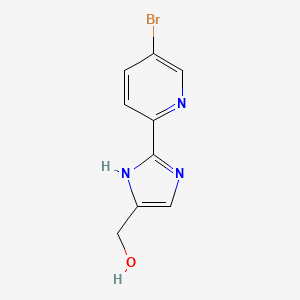

![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
